7-Chloroisoindolin-1-one
Overview
Description
7-Chloroisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chlorine atom at the 7th position of the isoindolinone ring enhances its chemical reactivity and biological properties.
Biochemical Analysis
Biochemical Properties
7-Chloroisoindolin-1-one has been shown to have high binding affinity with active amino acid residues of CDK7 . This interaction is facilitated by conventional hydrogen bonding . The compound’s interaction with CDK7 suggests that it may play a role in regulating cell cycle processes.
Cellular Effects
The cellular effects of this compound are primarily related to its potential as a CDK inhibitor . By inhibiting CDK, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically with active amino acid residues of CDK7 . This binding interaction could lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies have shown that isoindolin-1-ones exhibit docked pose stability, suggesting that they may have long-term effects on cellular function .
Metabolic Pathways
Given its potential role as a CDK inhibitor, it may interact with enzymes or cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoindolin-1-one typically involves the lithiation of N’-benzyl-N,N-dimethylurea followed by substitution and cyclization. The reaction is carried out using tert-butyllithium in anhydrous tetrahydrofuran at 0°C. The intermediate product is then treated with various electrophiles to yield the desired isoindolinone .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 7-Chloroisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted isoindolinones .
Scientific Research Applications
7-Chloroisoindolin-1-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 7-Chloroisoindolin-1-one primarily involves its interaction with molecular targets such as CDK7. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the cell cycle. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Isoindolin-1-one: The parent compound without the chlorine substitution.
5-Chloroisoindolin-1-one: A similar compound with the chlorine atom at the 5th position.
2-Phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one: A derivative with additional functional groups that exhibit sedative-hypnotic activity.
Uniqueness: 7-Chloroisoindolin-1-one is unique due to the specific positioning of the chlorine atom, which significantly influences its chemical reactivity and biological activity. This positional substitution enhances its potential as a therapeutic agent compared to its analogs .
Properties
IUPAC Name |
7-chloro-2,3-dihydroisoindol-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-10-8(11)7(5)6/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINJECBDFXCRNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622752 | |
Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
658683-16-0 | |
Record name | 7-Chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2,3-dihydro-1H-isoindol-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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